molecular formula C18H20N2O3S B2417644 N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1281684-81-8

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

Cat. No.: B2417644
CAS No.: 1281684-81-8
M. Wt: 344.43
InChI Key: HGVWRPHGRLHDHS-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a complex organic compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol. This compound is characterized by its unique structure, which includes a benzamide core substituted with trimethyl and phenylethenyl sulfonylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in organic synthesis for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.

Scientific Research Applications

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide can be compared with other benzamide derivatives and sulfonylamino compounds. Similar compounds include:

    N,N-dimethyl-4-aminobenzamide: Known for its use in organic synthesis and as an intermediate in pharmaceutical production.

    4-methyl-N-phenylbenzenesulfonamide: Utilized in the synthesis of dyes and pigments.

    N-phenyl-4-methylbenzenesulfonamide: Employed in the development of agrochemicals and pharmaceuticals.

These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-14-9-10-16(18(21)20(2)3)13-17(14)19-24(22,23)12-11-15-7-5-4-6-8-15/h4-13,19H,1-3H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWRPHGRLHDHS-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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